2,7-Dimethoxy-9-phenyl-9H-carbazole
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Overview
Description
2,7-Dimethoxy-9-phenyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . This compound, specifically, features two methoxy groups at the 2 and 7 positions and a phenyl group at the 9 position, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-phenyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method includes the reaction of 2,7-dimethoxycarbazole with phenylboronic acid under Suzuki coupling conditions . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocarbazoles.
Substitution: Formation of halogenated carbazoles.
Scientific Research Applications
2,7-Dimethoxy-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-9-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. The methoxy and phenyl groups contribute to its ability to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to biological targets. Additionally, the compound’s electronic properties enable it to act as an electron donor or acceptor in redox reactions, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-9H-carbazole: Lacks the phenyl group at the 9 position, resulting in different electronic and steric properties.
2,7-Diphenyl-9H-carbazole: Contains phenyl groups at both the 2 and 7 positions, leading to increased steric hindrance and altered electronic properties.
3,6-Dimethoxy-9H-carbazole: Substitution at the 3 and 6 positions instead of 2 and 7, affecting the compound’s reactivity and electronic characteristics.
Uniqueness
2,7-Dimethoxy-9-phenyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of both methoxy and phenyl groups allows for versatile functionalization and applications in various fields .
Properties
CAS No. |
592551-52-5 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,7-dimethoxy-9-phenylcarbazole |
InChI |
InChI=1S/C20H17NO2/c1-22-15-8-10-17-18-11-9-16(23-2)13-20(18)21(19(17)12-15)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
JAYXWWFBMRWOQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=C(C=C3)OC |
Origin of Product |
United States |
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